Cas no 89663-86-5 (Lipoxin A4)

Lipoxin A4 is a bioactive lipid mediator with potent anti-inflammatory properties. It exhibits selective action in resolving inflammation, offering therapeutic potential for a variety of inflammatory conditions. Its unique mechanism of action involves modulation of immune responses, providing a targeted approach to inflammatory diseases.
Lipoxin A4 structure
Lipoxin A4 structure
商品名:Lipoxin A4
CAS番号:89663-86-5
MF:C20H32O5
メガワット:352.465086936951
CID:729106
PubChem ID:24896257

Lipoxin A4 化学的及び物理的性質

名前と識別子

    • 7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-TRIHYDROXYICOSA-7,9,11,13-TETRAENOIC ACID
    • 5(S),6(R)-Lipoxin A4
    • 5(S),6(R)-Lipoxin A4 Lipid Maps MS Standard
    • LIPOXIN A4
    • 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
    • LIPOXIN A
    • LXA
    • LXA4
    • (5S,6R,15S)-Trihydroxy-(7E,9E,11Z,13E)-Eicosatetraenoic acid
    • Lipoxin A4 ethanol solution
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid (ACI)
    • 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, [5S-(5R*,6S*,7E,9E,11Z,13E,15R*)]- (ZCI)
    • 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoate
    • BSPBio_001378
    • 5,6,15-triHETE
    • LXA4-[19,19,20,20,20-d5]
    • HMS1989E20
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyeicosa-7,9,11,13-tetraenoic acid
    • 89663-86-5
    • Q27082450
    • CHEMBL392438
    • NCGC00161280-02
    • LIPOXINA4
    • GTPL1034
    • HMS1791E20
    • 5S,6R-LipoxinA4
    • 5S,6S-Lipoxin A4
    • SR-01000946984
    • NCGC00161280-03
    • 6R-LXA4
    • SR-01000946984-1
    • NCGC00161280-01
    • 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
    • BML1-E11
    • HMS3402E20
    • LMFA03040001
    • HMS1361E20
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
    • (5S,6R,15S)-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
    • C06314
    • IDI1_033848
    • (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoic acid
    • MFCD00065845
    • 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-Eicosatetraenoic acid
    • AKOS040755014
    • 5(S),6(R),15(S)-trihydroxyeicosa-7E,9E,11Z,13E-tetraenoic acid
    • HY-113509
    • CHEBI:6498
    • F7C6J3D79J
    • BDBM50520816
    • CS-0062443
    • NS00074208
    • DTXSID6040535
    • (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoate
    • UNII-F7C6J3D79J
    • DA-54948
    • 5,6,15-tri-HETE
    • DTXCID001476791
    • 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
    • IXAQOQZEOGMIQS-SSQFXEBMSA-N
    • Lipoxin A4
    • MDL: MFCD00065845
    • インチ: 1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
    • InChIKey: IXAQOQZEOGMIQS-SSQFXEBMSA-N
    • ほほえんだ: [C@@H](O)(/C=C/C=C/C=C\C=C\[C@@H](O)CCCCC)[C@@H](O)CCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 352.22500
  • どういたいしつりょう: 352.22497412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 14
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • PSA: 97.99000
  • LogP: 3.12910

Lipoxin A4 セキュリティ情報

Lipoxin A4 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Lipoxin A4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-201060-25µg
Lipoxin A4,
89663-86-5 ≥95%
25µg
¥2482.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-201060B-100µg
Lipoxin A4,
89663-86-5 ≥95%
100µg
¥6769.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21346-250ug
Lipoxin A4
89663-86-5 98%
250ug
¥17296.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-201060C-250µg
Lipoxin A4,
89663-86-5 ≥95%
250µg
¥14892.00 2023-09-05
TargetMol Chemicals
T36051-25μg
Lipoxin A4
89663-86-5
25μg
¥ 5870 2024-07-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21346-100ug
Lipoxin A4
89663-86-5 98%
100ug
¥7786.00 2023-09-09
ChemScence
CS-0062443-25ug
Lipoxin A4
89663-86-5 ≥98.0%
25ug
$1380.0 2022-04-26
MedChemExpress
HY-113509-25μg
Lipoxin A4
89663-86-5
25μg
¥6000 2024-07-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21346-25ug
Lipoxin A4
89663-86-5 98%
25ug
¥2244.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-201060A-50 µg
Lipoxin A4,
89663-86-5 ≥95%
50µg
¥3,542.00 2023-07-10

Lipoxin A4 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
リファレンス
Simple synthesis and assignment of stereochemistry of lipoxin A
Corey, E. J.; Su, Wei Guo, Tetrahedron Letters, 1985, 26(3), 281-4

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
リファレンス
Enantiospecific and stereospecific synthesis of lipoxin A. Stereochemical assignment of the natural lipoxin A and its possible biosynthesis
Adams, Julian; Fitzsimmons, Brian J.; Girard, Yves; Leblanc, Yves; Evans, Jillian F.; et al, Journal of the American Chemical Society, 1985, 107(2), 464-9

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Total synthesis of lipoxin A4 and lipoxin B4 from butadiene
Rodriguez, A.; Nomen, M.; Spur, B. W.; Godfroid, J. J.; Lee, T. H., Tetrahedron Letters, 2000, 41(6), 823-826

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
Stereocontrolled total synthesis of lipoxins A
Nicolaou, K. C.; Veale, C. A.; Webber, S. E.; Katerinopoulos, H., Journal of the American Chemical Society, 1985, 107(25), 7515-18

Lipoxin A4 Raw materials

Lipoxin A4 Preparation Products

Lipoxin A4 関連文献

Lipoxin A4に関する追加情報

Lipoxin A4 (CAS No: 89663-86-5) – A Novel Molecule in Inflammatory Resolution

Lipoxin A4, identified by its Chemical Abstracts Service (CAS) number 89663-86-5, represents a groundbreaking class of lipid mediators that play a pivotal role in the resolution of inflammation. This molecule, belonging to the family of resolvins and protectins, has garnered significant attention in the field of pharmacology and immunology due to its unique bioactive properties. Unlike traditional anti-inflammatory agents that primarily suppress the inflammatory response, Lipoxin A4 operates by promoting the orderly termination of inflammation, thereby preventing chronic inflammatory conditions and associated pathologies.

The discovery and characterization of Lipoxin A4 have been instrumental in advancing our understanding of the complex interplay between pro-inflammatory and anti-inflammatory pathways. Structurally, Lipoxin A4 is a non-eicosanoid-derived lipid mediator synthesized from arachidonic acid through enzymatic pathways involving 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). Its biosynthesis is tightly regulated and occurs during the late stages of inflammation, marking a critical shift from acute to chronic inflammatory states. This unique temporal regulation underscores the therapeutic potential of Lipoxin A4 in modulating disease progression.

In recent years, numerous studies have highlighted the multifaceted roles of Lipoxin A4 in inflammatory resolution. One of the most striking features is its ability to induce neutrophil apoptosis, a process essential for clearing infected or damaged tissues. Neutrophils, while crucial for innate immunity, can contribute to tissue damage if their recruitment and retention are prolonged. By promoting neutrophil apoptosis, Lipoxin A4 helps maintain tissue homeostasis and prevents excessive inflammation-induced damage. Furthermore, research has demonstrated that Lipoxin A4 can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby dampening the inflammatory cascade.

The therapeutic implications of Lipoxin A4 extend beyond its direct anti-inflammatory effects. Studies have shown that it can enhance wound healing by promoting angiogenesis and fibroblast proliferation. Angiogenesis, the formation of new blood vessels, is critical for delivering nutrients and oxygen to healing tissues. Additionally, fibroblasts play a key role in extracellular matrix production, which is essential for tissue repair. By modulating these processes, Lipoxin A4 may offer a novel therapeutic strategy for accelerating wound closure and improving tissue regeneration.

Recent advances in synthetic chemistry have enabled the development of stable analogs of Lipoxin A4, which retain its bioactivity while exhibiting improved pharmacokinetic properties. These synthetic derivatives hold promise for clinical applications as they can be formulated into drugs with enhanced bioavailability and targeted delivery systems. For instance, liposomes and nanoparticles have been explored as carriers for delivering these analogs to sites of inflammation, ensuring localized action with minimal systemic side effects.

The role of epigenetic mechanisms in modulating the biosynthesis and action of Lipoxin A4 has also been a subject of intense research. Epigenetic modifications, such as DNA methylation and histone acetylation, can influence gene expression patterns related to inflammation resolution. Studies suggest that certain epigenetic drugs can enhance the production of endogenous Lipoxin A4, thereby amplifying its therapeutic effects. This opens up new avenues for combinatorial therapies where epigenetic drugs are used alongside conventional anti-inflammatory agents.

The clinical potential of Lipoxin A4 has been further supported by preclinical studies conducted in animal models of various inflammatory diseases. In models of acute lung injury, myocardial infarction, and rheumatoid arthritis, administration of synthetic analogs has shown significant reductions in inflammation markers and improved functional outcomes. These findings are particularly encouraging given the limitations associated with current anti-inflammatory therapies, such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), which often exhibit off-target effects leading to systemic adverse reactions.

The development of biomarkers to assess the efficacy and safety of Lipoxin A4-based therapies is another area gaining momentum. Biomarkers such as neutrophil elastase levels, cytokine profiles, and myeloperoxidase activity can provide real-time insights into the inflammatory status of patients receiving these treatments. Such biomarker-driven approaches enable personalized medicine strategies where therapy dosages are adjusted based on individual patient responses.

The future direction for research on Lipoxin A4 includes exploring its potential in combating antibiotic-resistant infections. Chronic infections often involve persistent inflammation that exacerbates tissue damage and disease progression. By promoting sterile resolution through mechanisms like neutrophil apoptosis and cytokine inhibition, Lipoxin A4 could offer a novel approach to managing these conditions without relying solely on antibiotics.

In conclusion, the multifaceted biological activities of Lipoxin A4 (CAS No: 89663-86-5) make it a promising candidate for treating various inflammatory disorders with minimal side effects compared to conventional therapeutics. Its ability to promote inflammation resolution while simultaneously enhancing tissue repair underscores its unique therapeutic profile. As research continues to uncover new mechanisms underlying its actions and develop more effective synthetic analogs, Lipoxin A4 is poised to become a cornerstone in innovative drug development for chronic inflammatory diseases.

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